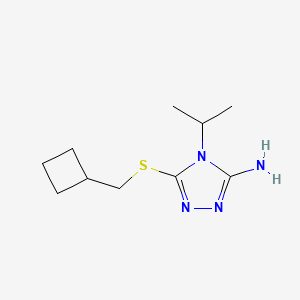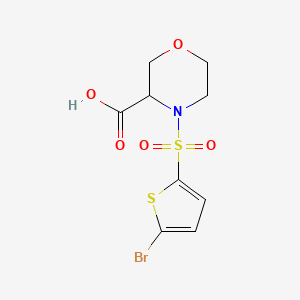![molecular formula C14H16INO2 B7580924 1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione, commonly known as IDM, is a chemical compound that has gained significant attention in the field of scientific research. IDM is a piperidine derivative that has been synthesized by several methods and has shown promising results in various research applications.
作用機序
The exact mechanism of action of IDM is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been reported to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to underlie the anticonvulsant and analgesic properties of IDM.
Biochemical and Physiological Effects:
IDM has been reported to exhibit several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and to decrease the levels of pro-inflammatory cytokines in animal models. The compound has also been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
IDM has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be controlled by adjusting the synthesis method. The compound has also been shown to be stable under various experimental conditions. However, IDM has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to explore its full potential. Additionally, the compound has not been extensively studied in human subjects, and its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for the study of IDM. Further studies are needed to explore its potential therapeutic applications, including its potential as a radioprotective agent and as a treatment for neurodegenerative disorders. The compound's mechanism of action needs to be fully understood, and its safety and efficacy in humans need to be established. Additionally, further studies are needed to optimize the synthesis method of IDM and to improve its purity and yield. Overall, IDM is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
IDM can be synthesized by several methods, including the reaction of 4-iodobenzyl chloride with 4,4-dimethylpiperidin-2,6-dione in the presence of a base or the reaction of 4-iodoacetophenone with 4,4-dimethylpiperidin-2,6-dione in the presence of sodium hydride. The synthesis of IDM has been reported in various research articles, and the yield and purity of the compound depend on the synthesis method used.
科学的研究の応用
IDM has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. IDM has also been investigated for its potential as a radioprotective agent and as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. The compound has shown promising results in various research applications, and further studies are needed to explore its full potential.
特性
IUPAC Name |
1-[(4-iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-14(2)7-12(17)16(13(18)8-14)9-10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTISXZGNNQHSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
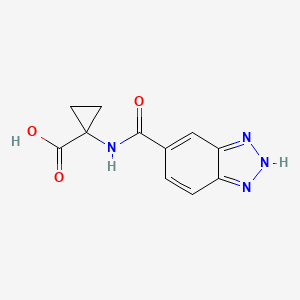
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
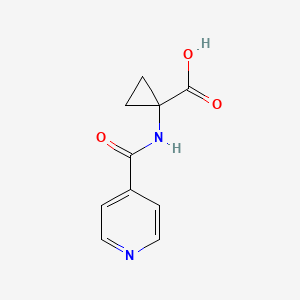
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
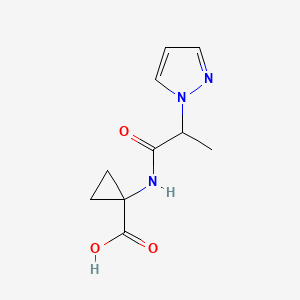
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
